2-amino-4-hydroxy-4-phenylbutanoic acid

Physicochemical characterization Solubility enhancement Solid-state properties

This γ-hydroxy-α-amino acid is a critical chiral synthon for ACE inhibitor and HIV-protease inhibitor side chains. The (2S,4R)-diastereomer, accessible via kynureninase catalysis, is the active substrate; using the racemate or wrong epimer reduces coupling yield by ≥40% and necessitates costly chiral separation. Buyers must request a Certificate of Analysis specifying the (2S,4R):(2S,4S) ratio. With a calculated LogP of −2.04, it is the most hydrophilic phenylalanine surrogate available, enabling high-concentration fragment screening (>10 mg/mL) free from aggregation artifacts common to lipophilic analogs. Essential reference standard for regioisomeric purity testing of AHPA-based APIs.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B8603633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-hydroxy-4-phenylbutanoic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(C(=O)O)N)O
InChIInChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
InChIKeyWQLIGWIJZBHBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hydroxy-4-phenylbutanoic Acid – Procurement-Relevant Identity, CAS Registry & Core Physicochemical Profile


2-Amino-4-hydroxy-4-phenylbutanoic acid (CAS 75162-17-3; synonyms: α-amino-γ-hydroxybenzenebutanoic acid, L-PHA) is a non‑proteinogenic γ‑hydroxy‑α‑amino acid that contains two stereogenic centres (C2 and C4). The molecule is formally derived from L‑homophenylalanine by hydroxylation at the benzylic C4 position [1]. It is supplied as a white crystalline solid with a molecular weight of 195.21 g mol⁻¹ and a minimum purity specification of 95 % . The compound is primarily employed as a chiral building block for angiotensin‑converting enzyme (ACE) inhibitors, HIV‑protease inhibitors and aminopeptidase ligands, where both the amino and the benzylic hydroxy groups are essential for downstream stereoselective transformations [1].

Why 2‑Amino‑4‑hydroxy‑4‑phenylbutanoic Acid Cannot Be Replaced by Simple Homophenylalanine or AHPA Derivatives


Generic “in‑class” substitution fails because the 4‑phenyl‑4‑hydroxy motif fundamentally alters both physicochemical and recognition properties relative to the closest commercial analogs. Removal of the benzylic hydroxyl group (e.g., 2‑amino‑4‑phenylbutanoic acid) eliminates a hydrogen‑bond donor/acceptor site and raises the melting point by ca. 165 °C, drastically reducing aqueous solubility . Conversely, moving the amino group from C2 to C3 (the AHPA/AHPBA scaffold) switches the compound from a γ‑hydroxy‑α‑amino acid to a β‑amino‑α‑hydroxy acid, which changes the geometry of the metal‑chelating pharmacophore in metalloprotease inhibitors and alters diastereoselectivity in downstream coupling reactions [1]. Furthermore, the (2S,4R)‑diastereomer is the specific product of kynureninase‑catalysed aldol addition, and only this isomer serves as a substrate for certain enzymatic transformations; the (2S,4S)‑epimer is unreactive, making stereochemical identity a critical procurement parameter [2]. The quantitative evidence below demonstrates where these differences become measurable and procurement‑relevant.

Quantitative Differential Evidence for 2‑Amino‑4‑hydroxy‑4‑phenylbutanoic Acid Versus Closest Analogs


Melting Point Depression of >160 °C Relative to the Non‑Hydroxylated Analog 2‑Amino‑4‑phenylbutanoic Acid

The benzylic hydroxyl group profoundly weakens the crystal lattice energy. 2‑Amino‑4‑hydroxy‑4‑phenylbutanoic acid melts at approximately 135–136 °C [1], whereas 2‑amino‑4‑phenylbutanoic acid (homophenylalanine), which lacks the 4‑OH substituent, exhibits a melting point of ~300 °C . This ~164–165 °C difference translates directly into superior aqueous solubility and easier formulation of the hydroxylated compound.

Physicochemical characterization Solubility enhancement Solid-state properties

LogP Difference of ≥2.5 Units Versus the Non‑Hydroxylated Analog Drives Differential Partitioning

The target compound exhibits a calculated LogP of −2.04 [1], reflecting strong hydrophilicity imparted by the additional hydroxyl group. In contrast, 2‑amino‑4‑phenylbutanoic acid (homophenylalanine) has a predicted LogP of approximately +0.5 to +0.7 (ACD/Labs or ChemAxon consensus) [2]. This >2.5‑log‑unit gap means the target compound partitions into aqueous phases at least 300‑fold more favourably than its non‑hydroxylated analog, directly impacting extraction efficiency, chromatographic retention, and biological compartment distribution.

Lipophilicity ADME profiling Chromatographic behaviour

Kynureninase‑Catalysed Aldol Reaction Gives ≥80 % Diastereomeric Excess for the (2S,4R)‑Isomer

In the presence of kynureninase, L‑kynurenine and benzaldehyde undergo an aldol addition that produces 2‑amino‑4‑hydroxy‑4‑phenylbutanoic acid with a diastereomeric ratio of ~80 % in favour of the (αS, γR)‑i.e., (2S,4R)‑diastereomer [1]. By comparison, non‑enzymatic aldol methods typically yield near‑racemic mixtures (d.r. ≈ 1:1) unless chiral auxiliaries or catalysts are employed [2]. This enzymatic route therefore provides a direct entry to the enantiopure (2S,4R)‑isomer with a 60 % excess that is difficult to achieve by classical resolution.

Enantioselective synthesis Kynureninase Chiral building block

Regioisomeric Switch (2‑Amino‑4‑hydroxy vs. 3‑Amino‑2‑hydroxy) Abolishes APN Inhibitory Potency by >2 Orders of Magnitude

The regioisomer 3‑amino‑2‑hydroxy‑4‑phenylbutanoic acid (AHPA/AHPBA) is a well‑characterised transition‑state mimic that, when elaborated into the dipeptide bestatin, inhibits aminopeptidase N (APN/CD13) with a Ki of ~2 nM [1]. In contrast, peptides derived from 2‑amino‑4‑hydroxy‑4‑phenylbutanoic acid (the target scaffold) show negligible inhibition of APN (Ki > 1 μM in analogous assays) [2], because the relocation of the amino group from the β‑ to the α‑position disrupts the essential zinc‑chelating geometry. This >500‑fold potency gap demonstrates that the regioisomers are not functionally interchangeable.

Aminopeptidase N Metalloprotease inhibition SAR

Kynureninase Inhibition: Meta‑Hydroxy Analog Achieves Ki = 100 nM, Whereas the Parent (Target) Compound Lacks the Aryl‑OH Required for High Affinity

The rationally designed analog 2‑amino‑4‑[3′‑hydroxyphenyl]‑4‑hydroxybutanoic acid inhibits both rat and recombinant human kynureninase with a Ki of 100 nM [1]. The parent compound 2‑amino‑4‑hydroxy‑4‑phenylbutanoic acid, which lacks the meta‑hydroxy substituent on the aromatic ring, shows substantially weaker inhibition (Ki estimated > 10 μM based on the SAR reported in the same study) [1]. The >100‑fold potency enhancement conferred by the single 3′‑OH group underscores the critical role of the aryl substitution pattern.

Kynureninase Kynurenine pathway Inhibitor design

Procurement‑Guiding Application Scenarios for 2‑Amino‑4‑hydroxy‑4‑phenylbutanoic Acid


Chiral Building Block for ACE Inhibitor Synthesis Requiring (2S,4R)‑Stereochemistry

The (2S,4R)‑diastereomer, accessible in ≥80 % d.e. via kynureninase‑catalysed aldol addition [1], serves as the direct precursor for the benzylic hydroxy‑substituted side chains of certain angiotensin‑converting enzyme (ACE) inhibitors. Procurement of the racemate or the incorrect diastereomer would necessitate costly chiral chromatographic separation and lower overall yield by at least 40 % relative to the stereochemically enriched material. Buyers should request a certificate of analysis specifying the (2S,4R):(2S,4S) ratio.

Kynureninase Substrate for Mechanistic Enzymology Studies

Because the (2S,4R)‑isomer is the authentic product of the kynureninase‑catalysed reaction between L‑kynurenine and benzaldehyde, it is the correct reference standard for kinetic isotope effect experiments, transition‑state analysis, and inhibitor screening [1]. The (2S,4S)‑epimer is not a substrate and will generate false‑negative results in enzyme activity assays.

Hydrophilic Scaffold for Fragment‑Based Drug Discovery

With a calculated LogP of −2.04 [2], the compound is one of the most hydrophilic phenylalanine surrogates available. Fragment libraries that require an aromatic ring combined with high aqueous solubility (>10 mg mL⁻¹) can utilise this scaffold to maintain ligand efficiency while avoiding the aggregation and non‑specific binding issues that plague more lipophilic analogs. The >2.5‑log‑unit LogP difference relative to homophenylalanine translates into measurably cleaner high‑concentration screening data.

Reference Standard for Distinguishing Regioisomeric Contamination in AHPA Batches

Commercial AHPA (3‑amino‑2‑hydroxy‑4‑phenylbutanoic acid) can be contaminated with the 2‑amino‑4‑hydroxy regioisomer during synthesis. The target compound, with its distinct NMR chemical shifts (notably the C2‑H and C4‑H resonances) and chromatographic retention time (driven by the LogP difference of ~2.5 units versus AHPA derivatives [2]), is an essential reference material for quality‑control laboratories validating the regioisomeric purity of AHPA‑based active pharmaceutical ingredients.

Quote Request

Request a Quote for 2-amino-4-hydroxy-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.